CID 78069488

Description

CID 78069488 is a compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. For instance, bioactive compounds such as gallic acid (CID: 370) and quercetin (CID: 5280343) from Hibiscus sabdariffa are characterized by hydroxylated aromatic rings and antioxidant properties, suggesting this compound may share similar structural motifs or biological roles .

CIDs (PubChem Compound Identifiers) are critical for linking chemical entities to experimental data, including spectral profiles, toxicity, and pharmacological activities. This compound’s metadata, such as cross-referenced databases (e.g., ChEBI, KEGG), would typically provide insights into its classification, synthesis pathways, and biological interactions . For example, CID 11213 (BioDeep_00000007639) is cross-referenced with 14 databases, highlighting the importance of multi-source validation for compound characterization .

Properties

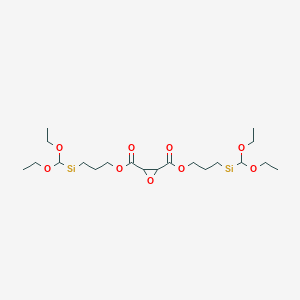

Molecular Formula |

C20H36O9Si2 |

|---|---|

Molecular Weight |

476.7 g/mol |

InChI |

InChI=1S/C20H36O9Si2/c1-5-23-19(24-6-2)30-13-9-11-27-17(21)15-16(29-15)18(22)28-12-10-14-31-20(25-7-3)26-8-4/h15-16,19-20H,5-14H2,1-4H3 |

InChI Key |

YZEYLCLDOQTCHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CCCOC(=O)C1C(O1)C(=O)OCCC[Si]C(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78069488 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the following steps:

Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. Common industrial methods include:

Batch Processing: The compound is synthesized in batches, with each batch undergoing the same series of reactions.

Continuous Processing: The synthesis is carried out in a continuous flow, allowing for the constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78069488 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form lower oxidation states.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents and conditions, such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while reduction may yield lower oxidation state compounds.

Scientific Research Applications

CID 78069488 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis.

Biology: The compound is studied for its biological activities and interactions with biomolecules.

Medicine: It has potential therapeutic applications and is investigated for its effects on different biological pathways.

Industry: this compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78069488 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison focuses on compounds with overlapping structural features or biological activities. Key parameters include molecular weight, solubility, spectral data, and biological efficacy.

| Parameter | CID 78069488 | Gallic Acid (CID: 370) | Quercetin (CID: 5280343) | Protocatechuic Acid (CID: 72) |

|---|---|---|---|---|

| Molecular Weight | Not reported | 170.12 g/mol | 302.24 g/mol | 154.12 g/mol |

| Solubility | Not reported | Water-soluble | Ethanol-soluble | Water-soluble |

| Biological Activity | Hypothesized antioxidant | Antioxidant, anti-inflammatory | Antioxidant, anticancer | Antimicrobial, neuroprotective |

| Spectral Data | Not available | UV-Vis (λmax 270 nm) | ESI-MS ([M-H]⁻ m/z 301) | GC-MS (RT 8.2 min) |

Key Findings :

Gallic acid and protocatechuic acid, both phenolic acids, exhibit hydroxyl groups on aromatic rings, which are critical for free radical scavenging .

Analytical Techniques: LC-ESI-MS with collision-induced dissociation (CID) is widely used to differentiate isomers (e.g., ginsenosides Rf and F11) based on fragmentation patterns . If this compound has isomers, similar methodologies could resolve its structural identity.

Biological Efficacy : Compared to quercetin (CID: 5280343), which shows anticancer activity via apoptosis induction, this compound’s hypothetical bioactivity might be less potent but broader in scope, targeting pathways like oxidative stress or microbial growth .

Pharmacokinetic and Toxicity Profiles

While direct data for this compound are unavailable, comparisons with cell-permeable CIDs (e.g., photocleavable rapamycin derivatives) suggest that factors like charge state and molecular weight influence membrane permeability and intracellular efficacy. For example, oligonucleotides with higher charge states require lower CID voltages for fragmentation, a principle applicable to optimizing this compound’s delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.